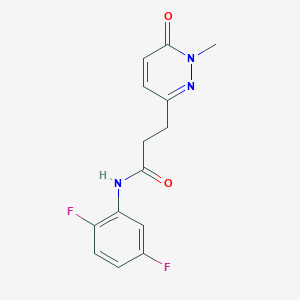
N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its atomic arrangement and any important functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Biological Activity
- A study on the synthesis and analgesic and anti-inflammatory activity of new pyridazinones, including compounds related to N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, demonstrated that these compounds exhibited significant analgesic and anti-inflammatory effects, with some showing higher potency than aspirin in specific assays (Doğruer & Şahin, 2003).
Novel Heterocyclic Compounds
- Research into activated anilide in heterocyclic synthesis led to the preparation of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, highlighting the chemical versatility and potential for generating novel compounds with potential therapeutic uses (Hafiz, Ramiz, & Sarhan, 2011).
Anticonvulsant and Muscle Relaxant Activities
- A series of derivatives were synthesized and evaluated for anticonvulsant activity and muscle relaxant activity , showing promising results in models of maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions, indicating potential applications in the treatment of neurological disorders (Sharma et al., 2013).
Novel Insecticide Targeting
- The discovery and characterization of sulfoxaflor , a novel insecticide targeting sap-feeding pests, resulted from investigations into N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide related compounds. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests, demonstrating the agricultural applications of such chemicals (Zhu et al., 2011).
Safety And Hazards
This involves discussing any known hazards associated with the compound, such as its toxicity, flammability, or environmental impact. Safety precautions for handling and disposing of the compound are also usually discussed.
将来の方向性
This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.
I hope this general approach helps! If you have specific information about the compound, I could provide a more detailed analysis. Please note that without specific information or data, any analysis would be speculative and may not accurately represent the actual properties or behaviors of the compound. Always refer to primary literature or trusted databases for accurate information.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-19-14(21)7-4-10(18-19)3-6-13(20)17-12-8-9(15)2-5-11(12)16/h2,4-5,7-8H,3,6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYYFMYJLQINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

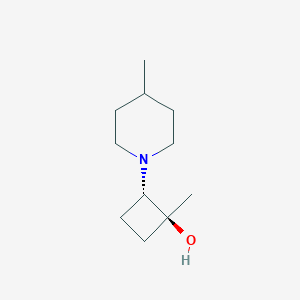
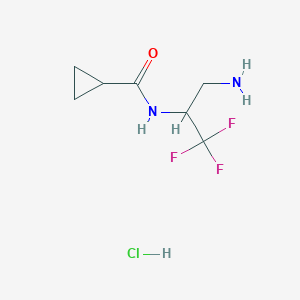
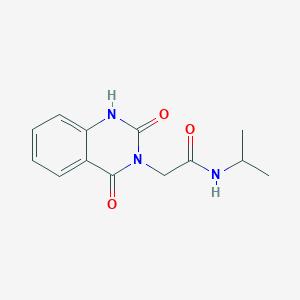
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)
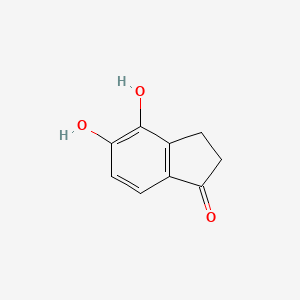
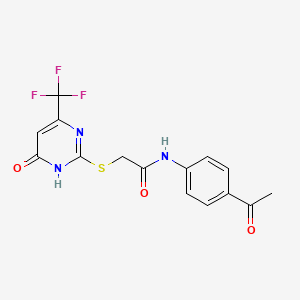
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate](/img/structure/B2666021.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B2666026.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)